molecular formula C15H21N B14198434 3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl- CAS No. 909397-02-0

3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl-

Cat. No.: B14198434
CAS No.: 909397-02-0
M. Wt: 215.33 g/mol
InChI Key: HMWNRGKKKSJVBR-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl- is a heterocyclic compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system. This compound is part of a broader class of 3-azabicyclo[3.1.0]hexane derivatives, which are known for their biological activity and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives can be achieved through various methods, including cyclopropanation reactions. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. This method provides high yields and diastereoselectivities, making it a practical route for producing these compounds . Another method involves the cyclization of 1,n-enynes and related reactions, which can be catalyzed by transition metals .

Industrial Production Methods

Industrial production of 3-azabicyclo[3.1.0]hexane derivatives often involves scalable and efficient synthetic routes. For example, the gram-scale cyclopropanation reaction of maleimides with N-tosylhydrazones has been demonstrated to be effective for large-scale production . Additionally, the use of photochemical decomposition of CHF2-substituted pyrazolines offers a practical synthesis route with excellent functional group tolerance .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclopropanation, N-tosylhydrazones for cyclization, and various oxidizing and reducing agents for modifying the bicyclic structure .

Major Products Formed

The major products formed from these reactions include various 3-azabicyclo[3.1.0]hexane derivatives with different functional groups, which can exhibit diverse biological activities .

Mechanism of Action

The mechanism of action of 3-azabicyclo[3.1.0]hexane derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives act as reuptake inhibitors of neurotransmitters like serotonin, noradrenaline, and dopamine . These interactions can modulate various biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Azabicyclo[3.1.0]hexane, 1-(4-methylphenyl)-3-propyl- is unique due to its specific substitution pattern, which can confer distinct biological activities and therapeutic potential. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications .

Properties

CAS No.

909397-02-0

Molecular Formula

C15H21N

Molecular Weight

215.33 g/mol

IUPAC Name

1-(4-methylphenyl)-3-propyl-3-azabicyclo[3.1.0]hexane

InChI

InChI=1S/C15H21N/c1-3-8-16-10-14-9-15(14,11-16)13-6-4-12(2)5-7-13/h4-7,14H,3,8-11H2,1-2H3

InChI Key

HMWNRGKKKSJVBR-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC2CC2(C1)C3=CC=C(C=C3)C

Origin of Product

United States

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